molecular formula C17H20N2O B310118 3-cyclopentyl-N-quinolin-8-ylpropanamide

3-cyclopentyl-N-quinolin-8-ylpropanamide

Cat. No.: B310118
M. Wt: 268.35 g/mol
InChI Key: NTAYNSFQVXSTRL-UHFFFAOYSA-N
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Description

3-Cyclopentyl-N-quinolin-8-ylpropanamide is a synthetic quinoline derivative characterized by a cyclopentyl-substituted propanamide chain linked to the 8-position of the quinoline core. The amide linkage at the quinoline-8-position may facilitate hydrogen bonding with biological targets, a feature critical for modulating enzyme or receptor interactions.

Properties

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

3-cyclopentyl-N-quinolin-8-ylpropanamide

InChI

InChI=1S/C17H20N2O/c20-16(11-10-13-5-1-2-6-13)19-15-9-3-7-14-8-4-12-18-17(14)15/h3-4,7-9,12-13H,1-2,5-6,10-11H2,(H,19,20)

InChI Key

NTAYNSFQVXSTRL-UHFFFAOYSA-N

SMILES

C1CCC(C1)CCC(=O)NC2=CC=CC3=C2N=CC=C3

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

(a) Sulfonamide vs. Amide Linkages

A key structural analogue is (E)-N-(2-(4-methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa), a sulfonamide derivative synthesized via benzenesulfonic chloride coupling . Unlike 3-cyclopentyl-N-quinolin-8-ylpropanamide, IIIa features:

  • A sulfonamide group (benzenesulfonyl) instead of a propanamide chain.
  • A styryl substituent (with methoxy groups) versus a cyclopentyl group.
  • Additional chlorine and hydroxy groups on the quinoline ring.

These differences impact solubility and bioactivity. Sulfonamides generally exhibit stronger hydrogen-bonding capacity and higher metabolic stability, whereas amides like this compound may offer greater conformational flexibility .

(b) Substituent Effects on Pharmacokinetics

Property This compound Compound IIIa
Molecular Weight (g/mol) ~314.4 (estimated) 545.0 (reported)
LogP (lipophilicity) ~3.8 (predicted) ~4.2 (experimental)
Key Functional Groups Cyclopentyl, amide Styryl, sulfonamide, Cl, OH

Conversely, IIIa’s chlorine and hydroxy groups may improve water solubility and target specificity.

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